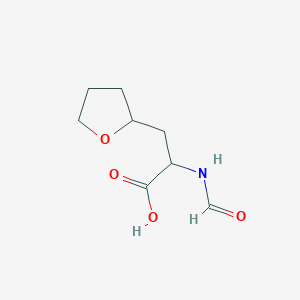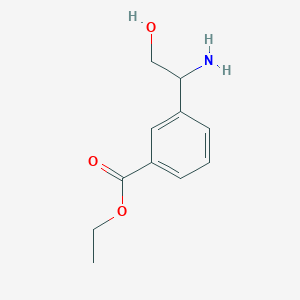
3,5-Dichloro-4-hydroxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-hydroxybenzene-1-sulfonamide is an organic compound with the molecular formula C6H5Cl2NO3S. It is known for its applications in various scientific and industrial fields due to its unique chemical properties. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxybenzene-1-sulfonamide typically involves the chlorination of 4-hydroxybenzene-1-sulfonamide. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring.
Chlorination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
3,5-Dichloro-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
科学研究应用
3,5-Dichloro-4-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to mimic the structure of certain biological molecules, enabling it to inhibit or modulate the activity of target proteins. The chlorine atoms and hydroxyl group contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzene-1-sulfonamide
- 4-Chloro-3-hydroxybenzene-1-sulfonamide
- 2,4-Dichloro-5-hydroxybenzene-1-sulfonamide
Uniqueness
3,5-Dichloro-4-hydroxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of two chlorine atoms at the 3 and 5 positions, along with a hydroxyl group at the 4 position, makes it particularly effective in certain applications compared to its analogs.
属性
分子式 |
C6H5Cl2NO3S |
|---|---|
分子量 |
242.08 g/mol |
IUPAC 名称 |
3,5-dichloro-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12) |
InChI 键 |
YQSLMTQTHWSVHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)

![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)




![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)


![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)

